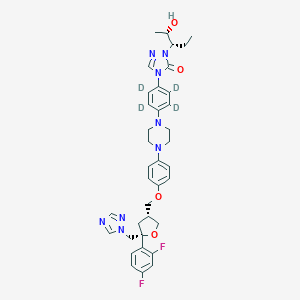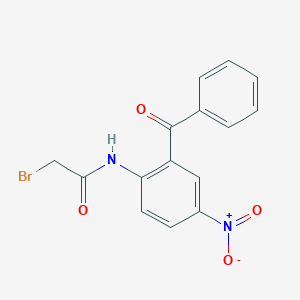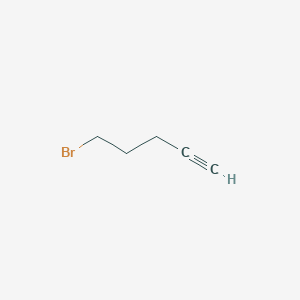
5-Bromo-1-pentyne
Overview
Description
5-Bromo-1-pentyne: is an organic compound with the molecular formula C5H7Br . It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. The compound contains both a bromine atom and a triple bond, making it a versatile building block in various chemical reactions.
Mechanism of Action
Target of Action
5-Bromo-1-pentyne is a chemical compound that primarily targets alkynes . Alkynes are a functional group in organic chemistry that consists of a carbon-carbon triple bond. They are used in a variety of chemical reactions and have antibacterial, antiparasitic, and antifungal properties .
Mode of Action
The compound interacts with its targets through a process known as double elimination . This process involves the removal of a hydrogen and a halogen from the compound to form an alkene . The initial elimination presumably forms 1-bromo-1-pentene, since base attack at the more acidic and less hindered 1º-carbon should be favored . The second elimination then produces 1-pentyne .
Biochemical Pathways
The affected biochemical pathway is the synthesis of alkynes . This pathway involves the E2 elimination reaction, where a strong base removes a hydrogen adjacent to a halogen . The electrons from the broken C-H bond move to form the C=C double bond, ejecting the halogen from the compound . This process takes place twice, forming two π bonds and creating an alkyne .
Result of Action
The result of the action of this compound is the formation of alkynes . These compounds have various applications in organic synthesis and are used as starting materials in the synthesis of a variety of compounds including DL-histrionicotoxin and benzophenone-containing fatty acids .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a strong base is necessary for the E2 elimination reaction . Additionally, the temperature and pH of the environment can affect the rate and direction of the reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 1-Pentyne: One common method to prepare 5-Bromo-1-pentyne involves the bromination of 1-pentyne. This reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position.
From 1,5-Dibromopentane: Another method involves the dehydrohalogenation of 1,5-dibromopentane using a strong base such as potassium tert-butoxide (KOtBu) in a solvent like dimethyl sulfoxide (DMSO). This reaction results in the formation of this compound through the elimination of hydrogen bromide (HBr).
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-1-pentyne can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Addition Reactions: The triple bond in this compound can participate in addition reactions. For example, hydrogenation using a palladium catalyst can convert the triple bond to a single bond, forming 5-Bromo-1-pentane.
Coupling Reactions: The compound can also undergo coupling reactions such as the Sonogashira coupling, where it reacts with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst to form conjugated enynes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), potassium cyanide (KCN), dimethyl sulfoxide (DMSO) as solvent.
Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas (H2).
Sonogashira Coupling: Palladium(II) acetate (Pd(OAc)2), copper(I) iodide (CuI), triethylamine (Et3N) as base.
Major Products:
Substitution Reactions: Formation of azides or nitriles.
Addition Reactions: Formation of 5-Bromo-1-pentane.
Coupling Reactions: Formation of conjugated enynes.
Scientific Research Applications
Chemistry: 5-Bromo-1-pentyne is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used to modify biomolecules through click chemistry. This allows for the labeling and tracking of biomolecules in various biological systems.
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and advanced materials with specific properties.
Comparison with Similar Compounds
5-Chloro-1-pentyne: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and is used in different synthetic applications.
1-Bromo-4-pentene: Contains a double bond instead of a triple bond, leading to different chemical behavior and applications.
5-Iodo-1-pentyne: Contains an iodine atom, which is more reactive than bromine and used in different coupling reactions.
Uniqueness: 5-Bromo-1-pentyne is unique due to its combination of a bromine atom and a triple bond, which provides a balance of reactivity and stability. This makes it particularly useful in a wide range of synthetic applications, from pharmaceuticals to advanced materials.
Properties
IUPAC Name |
5-bromopent-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c1-2-3-4-5-6/h1H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKBNXAJNJSILY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477846 | |
| Record name | 1-Bromo-4-pentyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28077-72-7 | |
| Record name | 1-Bromo-4-pentyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromopent-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


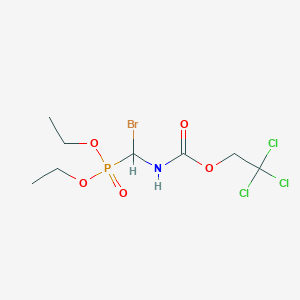
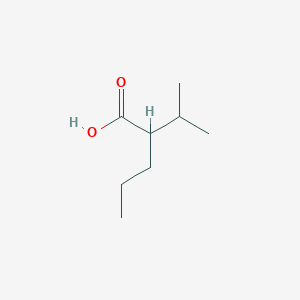
![3-[(2R)-1-hydroxy-1-methylpyrrolidin-1-ium-2-yl]-1-methylpyridin-1-ium](/img/structure/B26960.png)
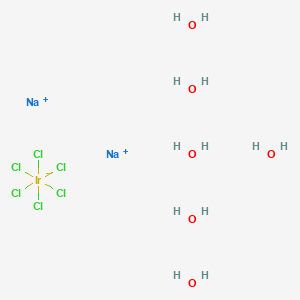
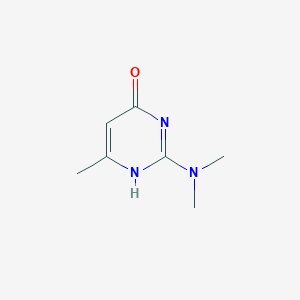

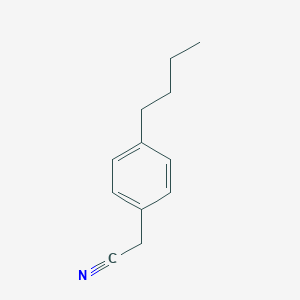
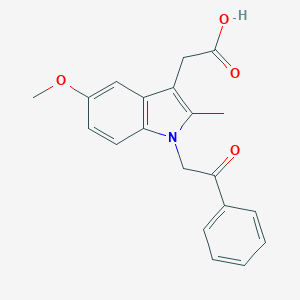
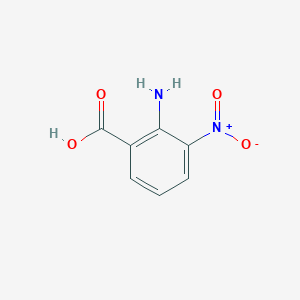
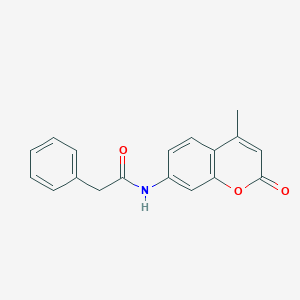
![propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B26981.png)
![(7S,9S)-9-acetyl-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B26983.png)
